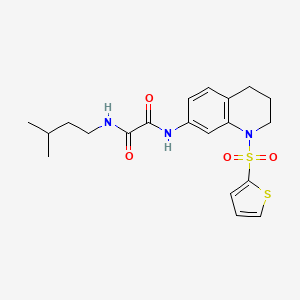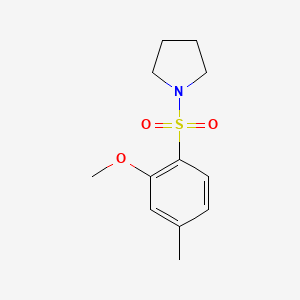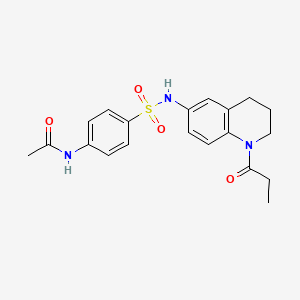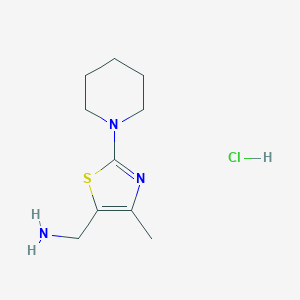![molecular formula C15H19FN2O3 B2962646 5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 543717-53-9](/img/structure/B2962646.png)
5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid” is a chemical compound . It has been mentioned in the context of synthesis and in vitro anticancer evaluation of functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been accomplished using 2-aroylamino-3,3-dichloroacrylonitriles as starting materials and employing efficient reaction conditions . A series of sulfonamides were synthesized from 5-(piperazin-1-yl)oxazole-4-carbonitrile hydrochloride .Molecular Structure Analysis
The molecular formula of “this compound” is C15H19FN2O3 . The molecular weight is 294.32 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 294.32 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds with similar structures, involving reactions between various chemical entities, have been widely reported. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through condensation reactions. The compound exhibited moderate anthelmintic activity, highlighting its potential biological applications (Sanjeevarayappa et al., 2015).
Another study focused on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, showcasing the importance of structural analysis in understanding the molecular configuration and potential interactions of these compounds (Faizi et al., 2016).
Biological Activities
Research on hybrid molecules containing penicillanic or cephalosporanic acid moieties revealed the antimicrobial, antilipase, and antiurease activities of these compounds. This study demonstrates the versatility of piperazine-based compounds in medicinal chemistry (Başoğlu et al., 2013).
Novel bis(pyrazole-benzofuran) hybrids, incorporating piperazine linkers, were synthesized for their potent bacterial biofilm and MurB enzyme inhibitory activities. These findings underscore the potential of such compounds in addressing microbial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Photoluminescence Properties
- The study on coordination polymers with the drug ligand Enoxacin highlighted the photoluminescence properties of these compounds, suggesting potential applications in materials science and imaging technologies (Yu et al., 2006).
Antimicrobial and Antinociceptive Agents
Syntheses of new fluorine-containing thiadiazolotriazinones indicated potent antibacterial activities, showcasing the role of fluorophenyl piperazine derivatives as promising antimicrobial agents (Holla et al., 2003).
The development of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones as a new class of non-opiate antinociceptive agents further emphasizes the therapeutic potential of compounds containing the piperazine moiety (Viaud et al., 1995).
Orientations Futures
The future directions for “5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid” could involve further structural modifications in the quest for more potent anticancer agents . Additionally, more research is needed to understand its mechanism of action and potential applications in various fields of research and industry.
Propriétés
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-4-6-13(7-5-12)17-8-10-18(11-9-17)14(19)2-1-3-15(20)21/h4-7H,1-3,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHRAYXDNAARBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)
![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)


![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2962575.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2962579.png)


![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2962583.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2962585.png)